molecular formula C9H10FNO2 B14809244 3-Cyclopropoxy-2-fluoro-5-methoxypyridine

3-Cyclopropoxy-2-fluoro-5-methoxypyridine

Cat. No.: B14809244
M. Wt: 183.18 g/mol
InChI Key: PQNCHOWUKUAQOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-fluoro-5-methoxypyridine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific synthetic route for this compound may involve the coupling of a cyclopropoxy-substituted pyridine with a fluorinated reagent under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of high-purity reagents and optimized reaction conditions would be essential to ensure the consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-fluoro-5-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound would depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions could produce corresponding oxidized products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-fluoro-5-methoxypyridine would depend on its specific applicationThe presence of the fluorine atom can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-fluoro-5-methoxypyridine is unique due to the combination of its cyclopropoxy, fluoro, and methoxy substituents. This specific arrangement of functional groups imparts distinct physical, chemical, and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-cyclopropyloxy-2-fluoro-5-methoxypyridine

InChI

InChI=1S/C9H10FNO2/c1-12-7-4-8(9(10)11-5-7)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

PQNCHOWUKUAQOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)F)OC2CC2

Origin of Product

United States

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